DL-Lysine-2-15N dihydrochloride
Overview
Description
DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism . The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DL-Lysine-2-15N dihydrochloride involves the synthesis of DL-lysine followed by isotopic labeling with nitrogen-15. One common method involves the reaction of ε-benzoylamino-α-bromocaproic acid with aqueous ammonia to form ε-benzoyllysine. This intermediate is then hydrolyzed with hydrochloric acid to produce DL-lysine dihydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine-2-15N dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted lysine derivatives.
Scientific Research Applications
DL-Lysine-2-15N dihydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine metabolism.
Biology: Employed in proteomics research to study protein synthesis and degradation.
Medicine: Utilized in clinical diagnostics and therapeutic research to trace metabolic pathways and understand disease mechanisms.
Industry: Applied in the production of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-Lysine-2-15N dihydrochloride involves its incorporation into metabolic pathways where lysine is utilized. The nitrogen-15 label allows researchers to trace the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This helps in understanding the role of lysine in protein synthesis, metabolism, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- L-Lysine-4,4,5,5-d4 hydrochloride
- L-Lysine-13C6 hydrochloride
- DL-Lysine-ε-15N dihydrochloride
- DL-Lysine-2-13C dihydrochloride
Uniqueness
DL-Lysine-2-15N dihydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .
Properties
IUPAC Name |
6-amino-2-(15N)azanylhexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-IAAMHKOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)CC(C(=O)O)[15NH2].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583943 | |
Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-89-9 | |
Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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